An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide, a fluorinated aromatic thioamide of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom, a trifluoromethyl group, and a thioamide moiety confers unique physicochemical and pharmacological properties to the molecule. This document details the chemical properties, a robust synthesis protocol, and an in-depth analysis of its potential applications, particularly as a versatile building block for novel therapeutic agents. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Strategic Role of Fluorine and Thioamides in Drug Design
The design of novel therapeutic agents is a complex endeavor, often hinging on the subtle modulation of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. Fluorine chemistry has emerged as a powerful tool in this arena. The introduction of fluorine atoms or trifluoromethyl groups into a drug candidate can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoromethyl group, in particular, is a strong electron-withdrawing moiety that can alter the acidity of nearby functional groups and is often used as a bioisostere for methyl or chloro groups to improve metabolic stability.[2]
Parallel to the advancements in fluorine chemistry, the strategic use of bioisosteric replacements for common functional groups has become a cornerstone of modern medicinal chemistry. The thioamide group, a close structural analog of the ubiquitous amide bond, presents a compelling case for such strategic replacement. While sharing steric similarities with amides, thioamides exhibit distinct electronic and hydrogen-bonding properties that can lead to improved cell permeability and metabolic resistance.
3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide stands at the confluence of these strategic design elements. Its structure combines the advantageous properties of a trifluoromethyl group, a fluorine substituent, and a reactive thioamide functional group, making it a promising scaffold for the development of novel pharmaceuticals. This guide will delve into the specific chemical characteristics of this molecule and explore its potential in the landscape of drug discovery.
Chemical and Physical Properties
3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide is a yellow crystalline solid.[2] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 317319-16-7 | [3][4][5][6][7] |
| Molecular Formula | C₈H₅F₄NS | [2][3][6] |
| Molecular Weight | 223.19 g/mol | [2][6] |
| Appearance | Yellow Crystalline Solid | [2] |
| Melting Point | 102-104 °C | [2][4] |
| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol | [2] |
Synthesis and Purification
The most direct and efficient synthesis of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide involves the thionation of the corresponding amide, 3-Fluoro-4-(trifluoromethyl)benzamide. This transformation is reliably achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).
Synthesis Workflow
The overall synthetic strategy is a two-step process starting from the commercially available 3-Fluoro-4-(trifluoromethyl)benzonitrile.
Caption: Synthetic workflow for 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide.
Experimental Protocol
Step 1: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzamide from 3-Fluoro-4-(trifluoromethyl)benzonitrile
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Rationale: The hydrolysis of the nitrile to the primary amide is a standard transformation. The use of a peroxide-mediated reaction under basic conditions is an effective method.
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Procedure:
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To a solution of 3-Fluoro-4-(trifluoromethyl)benzonitrile (1 equivalent) in a suitable solvent such as DMSO or ethanol, add potassium carbonate (2-3 equivalents).
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Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 3-5 equivalents).
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Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Fluoro-4-(trifluoromethyl)benzamide.
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Step 2: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide
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Rationale: Lawesson's reagent is a highly effective thionating agent for amides. The reaction proceeds under mild conditions with good yields. Performing the reaction in a high volume of a solvent like THF at room temperature ensures the dissolution of the reagent and facilitates a smooth reaction.
-
Procedure:
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In a well-ventilated fume hood, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous tetrahydrofuran (THF). A significant volume of THF is often required for complete dissolution.
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To this solution, add a solution of 3-Fluoro-4-(trifluoromethyl)benzamide (1 equivalent) in anhydrous THF at room temperature.
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Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
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Upon completion, remove the solvent under reduced pressure.
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Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent such as diethyl ether or ethyl acetate. It is crucial to wash the organic layer thoroughly with water to remove by-products from Lawesson's reagent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford the pure 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide.
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Spectroscopic Characterization (Predicted)
¹H NMR:
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The aromatic region is expected to show complex multiplets due to the fluorine-hydrogen couplings.
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The protons on the thioamide group (-CSNH₂) are expected to appear as a broad singlet in the downfield region, typically around 8-10 ppm.
¹³C NMR:
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The carbon of the thioamide group (C=S) is expected to have a characteristic chemical shift in the range of 190-210 ppm.
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The aromatic carbons will show splitting patterns due to coupling with the fluorine atoms. The carbon attached to the trifluoromethyl group will appear as a quartet.
¹⁹F NMR:
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Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The trifluoromethyl group will likely appear as a singlet, while the aromatic fluorine will show coupling to the adjacent protons.
FT-IR:
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Characteristic N-H stretching vibrations are expected in the region of 3100-3400 cm⁻¹.
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The C=S stretching vibration, a key feature of thioamides, is typically observed in the range of 1200-1400 cm⁻¹.
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Strong C-F stretching bands from the trifluoromethyl group and the aromatic fluorine are expected in the region of 1000-1350 cm⁻¹.
Mass Spectrometry:
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The molecular ion peak (M⁺) is expected at m/z = 223.19.
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Fragmentation patterns would likely involve the loss of the thioamide group and parts of the fluorinated aromatic ring.
Reactivity and Synthetic Utility
The thioamide functional group in 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide is the primary center of reactivity. Thioamides can react with a range of electrophiles and nucleophiles. The sulfur atom is nucleophilic and can react with electrophiles, while the carbon atom is electrophilic and susceptible to nucleophilic attack. This dual reactivity makes thioamides versatile intermediates in organic synthesis, particularly for the construction of sulfur-containing heterocycles.
Caption: Reactivity of the thioamide group in 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide.
This reactivity profile makes 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are prominent scaffolds in many approved drugs.
Potential Applications in Drug Discovery
While specific biological activity data for 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide is not yet widely published, its structural features suggest significant potential in several therapeutic areas.
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Enzyme Inhibition: The trifluoromethyl group can enhance binding to enzyme active sites, and the thioamide moiety can act as a hydrogen bond donor and acceptor. This combination makes the molecule a candidate for screening as an inhibitor of various enzymes, such as kinases or proteases.
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Antimicrobial Agents: Thioamides and their heterocyclic derivatives have been investigated for their antibacterial and antifungal properties. The presence of fluorine can enhance the antimicrobial potency and improve the pharmacokinetic properties of these agents.
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Anticancer Drug Development: Many anticancer drugs incorporate fluorinated aromatic rings. The potential for this compound to serve as a building block for novel kinase inhibitors or other anticancer agents is high. For instance, compounds with similar structural motifs have been investigated as inhibitors of Raf kinase, an important target in cancer therapy.
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Agrochemicals: The trifluoromethylphenyl moiety is a common feature in many modern pesticides and herbicides. The unique properties of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide could be leveraged in the development of new agrochemicals.
Conclusion
3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide is a strategically designed molecule that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through well-established synthetic methodologies, and its unique combination of a thioamide functional group with fluorine and trifluoromethyl substituents makes it a highly attractive building block for the discovery of new therapeutic agents. While further research is needed to fully elucidate its biological activity, the foundational chemical properties and synthetic utility detailed in this guide provide a strong rationale for its inclusion in screening libraries and as a starting point for medicinal chemistry campaigns targeting a wide range of diseases.
References
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Chemsigma. (n.d.). 3-FLUORO-4-(TRIFLUOROMETHYL)BENZENECARBOTHIOAMIDE [317319-16-7]. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
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